molecular formula C14H12N2O4 B177863 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)nicotinic acid CAS No. 173095-01-7

2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)nicotinic acid

Katalognummer B177863
CAS-Nummer: 173095-01-7
Molekulargewicht: 272.26 g/mol
InChI-Schlüssel: LBJGHELWSGEAKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)nicotinic acid, also known as DBD-Nic, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. DBD-Nic is a derivative of nicotinic acid and has been found to possess various biochemical and physiological effects. In

Wirkmechanismus

The mechanism of action of 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)nicotinic acid is not fully understood. However, it has been suggested that this compound exerts its effects by modulating various signaling pathways in the body. It has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress and inflammation. This compound has also been found to modulate the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are associated with various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. This compound has also been found to improve cognitive function and memory in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)nicotinic acid is its ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurodegenerative disorders. This compound has also been found to be stable under physiological conditions, making it suitable for in vitro and in vivo experiments. However, one of the limitations of this compound is its low water solubility, which may affect its bioavailability and limit its use in certain applications.

Zukünftige Richtungen

There are several future directions for the research on 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)nicotinic acid. One of the areas of interest is the development of this compound derivatives with improved water solubility and bioavailability. Another area of interest is the investigation of the potential use of this compound in the treatment of other diseases such as diabetes and cardiovascular diseases. Further studies are also needed to elucidate the mechanism of action of this compound and its potential interactions with other drugs.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of this compound involves the condensation of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with nicotinic acid. This compound has shown promising results in various scientific research applications, including anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has been found to possess various biochemical and physiological effects, including the reduction of oxidative stress and inflammation and the improvement of cognitive function and memory. While this compound has several advantages for lab experiments, its low water solubility remains a limitation. There are several future directions for the research on this compound, including the development of this compound derivatives and the investigation of its potential use in the treatment of other diseases.

Synthesemethoden

The synthesis of 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)nicotinic acid involves the condensation of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with nicotinic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is obtained in good yield and purity, making it suitable for further research applications.

Wissenschaftliche Forschungsanwendungen

2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)nicotinic acid has shown promising results in various scientific research applications. It has been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has been studied extensively for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It has also been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.

Eigenschaften

CAS-Nummer

173095-01-7

Molekularformel

C14H12N2O4

Molekulargewicht

272.26 g/mol

IUPAC-Name

2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C14H12N2O4/c17-14(18)10-2-1-5-15-13(10)16-9-3-4-11-12(8-9)20-7-6-19-11/h1-5,8H,6-7H2,(H,15,16)(H,17,18)

InChI-Schlüssel

LBJGHELWSGEAKA-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)NC3=C(C=CC=N3)C(=O)O

Kanonische SMILES

C1COC2=C(O1)C=CC(=C2)NC3=C(C=CC=N3)C(=O)O

Synonyme

2-(2,3-dihydro-1,4-benzodioxin-6-yl)aminonicotinic acid

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.